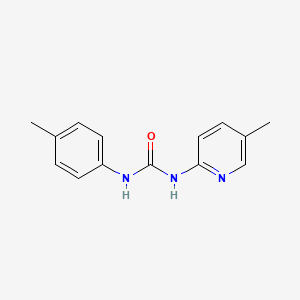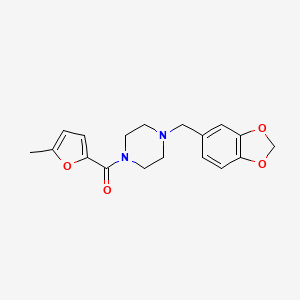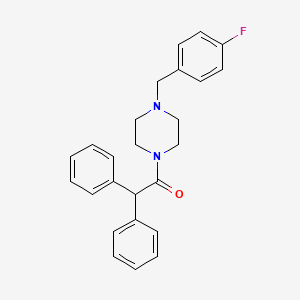![molecular formula C18H14Cl2O3 B5881925 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as DMBO, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties and biological effects.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell survival and proliferation. 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has also been found to activate the p53 pathway, which is involved in the induction of apoptosis. Furthermore, 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its biological effects and has been shown to have potential therapeutic applications. However, there are also some limitations to the use of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one. One potential direction is to further investigate its anticancer activity and its potential use in cancer therapy. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one and to identify its molecular targets. Overall, 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has shown great potential for use in scientific research and has the potential to lead to the development of new therapeutic agents.
Métodos De Síntesis
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized by the reaction of 3,6-dichloro-4-methylcoumarin with 3-methylbenzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an esterification process and results in the formation of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one as a white crystalline solid. The purity of the synthesized 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential use in various scientific research fields such as cancer therapy, neuroprotection, and inflammation. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3,6-dichloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-4-3-5-12(6-10)9-22-16-8-15-13(7-14(16)19)11(2)17(20)18(21)23-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXKSDQAPOMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)




![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)


![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
